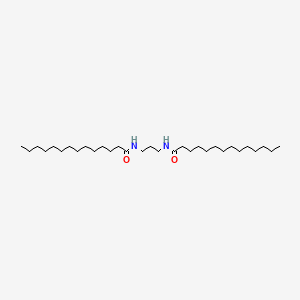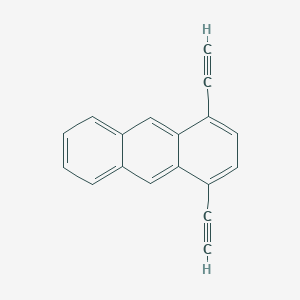silane CAS No. 249765-12-6](/img/structure/B14246024.png)
[(2-Bromo-1-ethoxyprop-1-en-1-yl)oxy](trimethyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Bromo-1-ethoxyprop-1-en-1-yl)oxysilane is a chemical compound with the molecular formula C8H17BrO2Si It is a silane derivative that features a brominated ethoxypropene moiety attached to a trimethylsilane group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-1-ethoxyprop-1-en-1-yl)oxysilane typically involves the reaction of 2-bromo-1-ethoxypropene with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group. The general reaction scheme is as follows:
\ \text{2-Bromo-1-ethoxypropene} + \text{Trimethylsilyl chloride} \rightarrow \text{[(2-Bromo-1-ethoxyprop-1-en-1-yl)oxysilane} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(2-Bromo-1-ethoxyprop-1-en-1-yl)oxysilane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Addition Reactions: The double bond in the ethoxypropene moiety can participate in addition reactions with electrophiles.
Hydrolysis: The silane group is sensitive to hydrolysis, leading to the formation of silanols.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, alkoxides
Electrophiles: Halogens, acids
Hydrolysis Conditions: Aqueous acidic or basic conditions
Major Products
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Addition Products: Products resulting from the addition of electrophiles to the double bond.
Hydrolysis Products: Silanols and corresponding alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2-Bromo-1-ethoxyprop-1-en-1-yl)oxysilane is used as a building block for the synthesis of more complex molecules
Biology and Medicine
The compound’s reactivity makes it useful in the development of biologically active molecules. It can be employed in the synthesis of pharmaceuticals and agrochemicals where the ethoxypropene group is a key structural component.
Industry
In the industrial sector, (2-Bromo-1-ethoxyprop-1-en-1-yl)oxysilane is used in the production of specialty chemicals and materials. Its ability to undergo various chemical transformations makes it valuable in the manufacture of polymers, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of (2-Bromo-1-ethoxyprop-1-en-1-yl)oxysilane involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, while the double bond in the ethoxypropene moiety can participate in addition reactions. The trimethylsilane group provides stability to the molecule and can be hydrolyzed under appropriate conditions.
Comparación Con Compuestos Similares
Similar Compounds
- (2-Bromo-1-methoxyprop-1-en-1-yl)oxysilane)
- (2-Bromo-1-ethoxyprop-1-en-1-yl)oxysilane)
- (2-Bromo-1-ethoxyprop-1-en-1-yl)oxysilane)
Uniqueness
(2-Bromo-1-ethoxyprop-1-en-1-yl)oxysilane is unique due to the presence of both a brominated ethoxypropene moiety and a trimethylsilane group. This combination imparts distinct reactivity and stability to the molecule, making it versatile for various applications in synthetic chemistry and industrial processes.
Propiedades
Número CAS |
249765-12-6 |
|---|---|
Fórmula molecular |
C8H17BrO2Si |
Peso molecular |
253.21 g/mol |
Nombre IUPAC |
(2-bromo-1-ethoxyprop-1-enoxy)-trimethylsilane |
InChI |
InChI=1S/C8H17BrO2Si/c1-6-10-8(7(2)9)11-12(3,4)5/h6H2,1-5H3 |
Clave InChI |
YOVRJFCRDLGZLZ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=C(C)Br)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


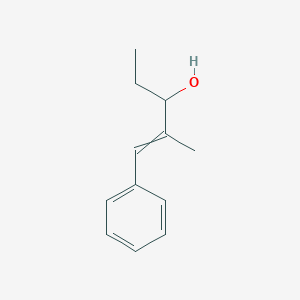
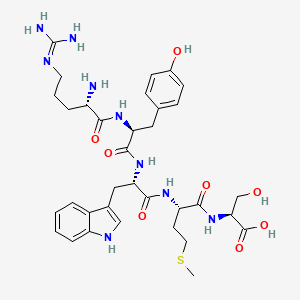
![[Phosphanetriyltri(ethane-2,1-diyl)]tris(diethylphosphane)](/img/structure/B14245962.png)
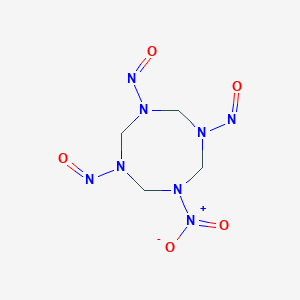
![1H-Pyrrolo[2,3-b]pyridine-2,5-dicarboxylic acid, 3-amino-1,6-dimethyl-, 2,5-diethyl ester](/img/structure/B14245970.png)
![Bis{4-[4-amino-2-(trifluoromethyl)phenoxy]phenyl}methanone](/img/structure/B14245973.png)
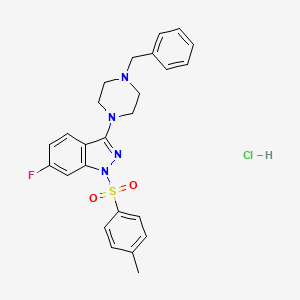
![1-Methoxy-4-[3-(4-methoxyphenyl)tellanylpropyltellanyl]benzene](/img/structure/B14245987.png)

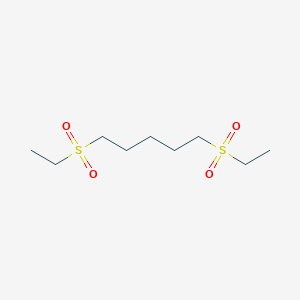
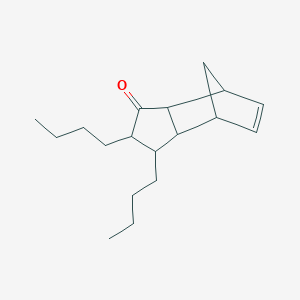
![1H-Benzimidazole, 5-[3-(4-phenyl-1-piperazinyl)propyl]-](/img/structure/B14246010.png)
